molecular formula C7H12O2 B1448903 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde CAS No. 1934420-08-2

1-(Ethoxymethyl)cyclopropane-1-carbaldehyde

Cat. No. B1448903
M. Wt: 128.17 g/mol
InChI Key: DMYYIYGCKQZCLT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(Ethoxymethyl)cyclopropane-1-carbaldehyde” is based on its molecular formula, C7H12O2. The InChI code for this compound is 1S/C7H12O2/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3 .


Chemical Reactions Analysis

Cyclopropane compounds are known for their reactivity due to their highly strained nature . The specific chemical reactions involving “1-(Ethoxymethyl)cyclopropane-1-carbaldehyde” are not detailed in the sources I have access to.

Scientific Research Applications

Stereoselective Synthesis and Cyclopropane Functionalization

Cyclopropane derivatives serve as pivotal intermediates in the stereoselective synthesis of complex molecular structures. For instance, the use of 1-alkenyl-1,1-heterobimetallic intermediates enables the production of cyclopropyl alcohol boronate esters, trisubstituted cyclopropanols, and disubstituted cyclobutanones with high diastereoselectivity. This method facilitates the creation of quercus lactones A and B, showcasing the compound's utility in generating structures with multiple stereocenters and functional groups (Hussain et al., 2009). Furthermore, cyclopropane carbaldehydes have been employed in TiX4-mediated Prins-type cyclization, leading to the efficient and stereoselective construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans, demonstrating their versatility in ring expansion and cyclization reactions (Kumar, Dey, & Banerjee, 2018).

Asymmetric Synthesis and Chiral Molecule Production

The asymmetric cyclopropanation of alkenes, utilizing rhodium-catalyzed processes with 4-aryloxy-1-sulfonyl-1,2,3-triazoles, extends the range of donor/acceptor carbenes to include oxygen donor groups. This methodology highlights the synthesis of 1-phenoxycyclopropane-1-carbaldehydes, which underlines the adaptability of cyclopropane derivatives in creating enantioselective transformations and chiral molecules (Kubiak et al., 2022). Additionally, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units illustrates the cyclopropane ring's efficacy in confining the conformation of biologically active compounds, thereby enhancing their pharmacological profile (Kazuta, Matsuda, & Shuto, 2002).

Methodological Innovations in Organic Synthesis

Innovative methodologies utilizing cyclopropane derivatives have been developed for the synthesis of structurally complex and functionally diverse molecules. For example, the continuous-flow synthesis of cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols demonstrates an efficient and scalable approach to producing these compounds under mild conditions. This technique underscores the cyclopropane derivatives' synthetic versatility and the feasibility of their selective oxidation to sulfoxide and sulfone derivatives (Moi et al., 2022).

properties

IUPAC Name

1-(ethoxymethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-9-6-7(5-8)3-4-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYYIYGCKQZCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethoxymethyl)cyclopropane-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 2
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 3
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 4
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 5
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 6
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde

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